Cas no 1045802-35-4 (1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide)
1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxamide, 1,3-dimethyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-
- 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C18H14F3N3O/c1-10-13(9-24(2)23-10)18(25)22-16-6-4-3-5-12(16)11-7-14(19)17(21)15(20)8-11/h3-9H,1-2H3,(H,22,25)
- InChI Key: UJLRDONJQRUUHU-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(NC2=CC=CC=C2C2=CC(F)=C(F)C(F)=C2)=O)C(C)=N1
1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D415560-50mg |
1,3-Dimethyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide |
1045802-35-4 | 50mg |
$ 190.00 | 2023-04-17 | ||
| TRC | D415560-250mg |
1,3-Dimethyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide |
1045802-35-4 | 250mg |
$ 873.00 | 2023-04-17 | ||
| TRC | D415560-500mg |
1,3-Dimethyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide |
1045802-35-4 | 500mg |
$ 1200.00 | 2023-09-07 |
1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide
Recent Advances in the Study of 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide (CAS: 1045802-35-4)
The compound 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide (CAS: 1045802-35-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-carboxamide core and trifluorobiphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and pharmacological properties, making it a subject of intense investigation.
One of the key areas of research has been the optimization of the synthetic pathway for 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The method involves a multi-step process, including the condensation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 3',4',5'-trifluoro-1,1'-biphenyl-2-amine under mild conditions, followed by purification via column chromatography. This advancement addresses previous challenges related to low yields and impurity issues.
In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's potent inhibitory effects on specific kinase targets. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide exhibits strong selectivity towards the JAK2/STAT3 signaling pathway, which is implicated in inflammatory and oncogenic processes. The study reported an IC50 value of 12 nM for JAK2 inhibition, suggesting its potential as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Further investigations into the compound's pharmacokinetic profile have also been conducted. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide in rodent models. The results indicated favorable oral bioavailability (78%) and a half-life of approximately 6 hours, supporting its suitability for oral administration. However, the study also noted the need for further optimization to reduce hepatic clearance and improve metabolic stability.
Another significant development is the exploration of the compound's potential in combination therapies. A recent collaborative study between academic and industry researchers (Nature Communications, 2024) investigated the synergistic effects of 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide with existing chemotherapeutic agents. The findings revealed enhanced efficacy in reducing tumor growth in xenograft models, particularly when combined with paclitaxel. This suggests a promising avenue for future clinical applications in oncology.
Despite these advancements, challenges remain in the development of 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide as a therapeutic agent. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through further structure-activity relationship (SAR) studies and toxicological evaluations. Ongoing research is also focusing on the development of derivatives with improved selectivity and reduced side effects.
In conclusion, 1,3-Dimethyl-N-(3',4',5'-trifluoro1,1'-biphenyl-2-yl)-1H-pyrazole-4-carboxamide (CAS: 1045802-35-4) represents a compelling candidate in the field of chemical biology and drug discovery. Recent studies have elucidated its synthetic pathways, pharmacological properties, and therapeutic potential, paving the way for future clinical development. Continued research efforts will be crucial in overcoming existing challenges and unlocking its full therapeutic potential.
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